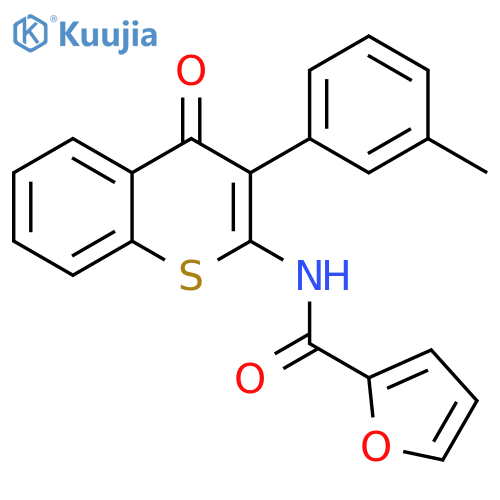

Cas no 883964-84-9 (N-3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-ylfuran-2-carboxamide)

883964-84-9 structure

商品名:N-3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-ylfuran-2-carboxamide

CAS番号:883964-84-9

MF:C21H15NO3S

メガワット:361.413704156876

CID:5438771

N-3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-ylfuran-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-[3-(3-methylphenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide

- N-3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-ylfuran-2-carboxamide

-

- インチ: 1S/C21H15NO3S/c1-13-6-4-7-14(12-13)18-19(23)15-8-2-3-10-17(15)26-21(18)22-20(24)16-9-5-11-25-16/h2-12H,1H3,(H,22,24)

- InChIKey: OXKNWCJWTNRZEN-UHFFFAOYSA-N

- ほほえんだ: O1C=CC=C1C(NC1SC2=CC=CC=C2C(=O)C=1C1=CC=CC(C)=C1)=O

N-3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-ylfuran-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3225-7260-10mg |

N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide |

883964-84-9 | 90%+ | 10mg |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3225-7260-30mg |

N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide |

883964-84-9 | 90%+ | 30mg |

$119.0 | 2023-04-27 | |

| Life Chemicals | F3225-7260-4mg |

N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide |

883964-84-9 | 90%+ | 4mg |

$66.0 | 2023-04-27 | |

| Life Chemicals | F3225-7260-25mg |

N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide |

883964-84-9 | 90%+ | 25mg |

$109.0 | 2023-04-27 | |

| Life Chemicals | F3225-7260-5μmol |

N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide |

883964-84-9 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3225-7260-2mg |

N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide |

883964-84-9 | 90%+ | 2mg |

$59.0 | 2023-04-27 | |

| Life Chemicals | F3225-7260-20μmol |

N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide |

883964-84-9 | 90%+ | 20μl |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3225-7260-15mg |

N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide |

883964-84-9 | 90%+ | 15mg |

$89.0 | 2023-04-27 | |

| Life Chemicals | F3225-7260-20mg |

N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide |

883964-84-9 | 90%+ | 20mg |

$99.0 | 2023-04-27 | |

| Life Chemicals | F3225-7260-10μmol |

N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide |

883964-84-9 | 90%+ | 10μl |

$69.0 | 2023-04-27 |

N-3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-ylfuran-2-carboxamide 関連文献

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

883964-84-9 (N-3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-ylfuran-2-carboxamide) 関連製品

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬